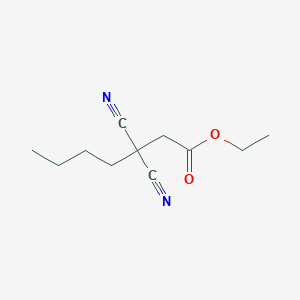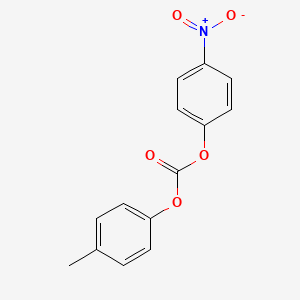![molecular formula C25H40N2O4 B14246877 N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan CAS No. 313514-32-8](/img/structure/B14246877.png)
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a hydroxypropyl group with an undecyloxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2,3-epoxypropyl undecyl ether under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-tryptophan on the epoxide ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials with specific functional properties, such as surfactants or emulsifiers.
作用机制
The mechanism of action of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase. Additionally, its hydroxypropyl and undecyloxy groups may enhance its ability to interact with lipid membranes, potentially affecting membrane-associated signaling pathways.
相似化合物的比较
Similar Compounds
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
Uniqueness
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is unique due to its combination of a tryptophan core with a hydroxypropyl and undecyloxy chain. This structural arrangement imparts specific physicochemical properties, such as enhanced solubility and membrane permeability, which may not be present in similar compounds. Additionally, its potential to modulate tryptophan-related metabolic pathways distinguishes it from other analogs.
属性
CAS 编号 |
313514-32-8 |
|---|---|
分子式 |
C25H40N2O4 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
(2S)-2-[(2-hydroxy-3-undecoxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-12-15-31-19-21(28)18-27-24(25(29)30)16-20-17-26-23-14-11-10-13-22(20)23/h10-11,13-14,17,21,24,26-28H,2-9,12,15-16,18-19H2,1H3,(H,29,30)/t21?,24-/m0/s1 |
InChI 键 |
ZLIJMEXJFOYXEZ-FHZUCYEKSA-N |
手性 SMILES |
CCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
规范 SMILES |
CCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
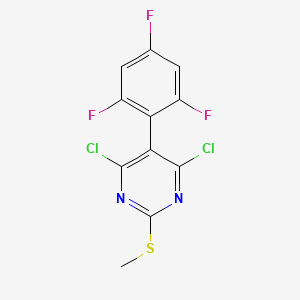
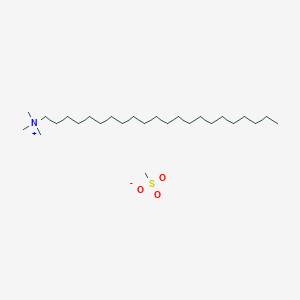
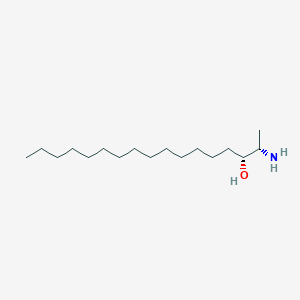
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
